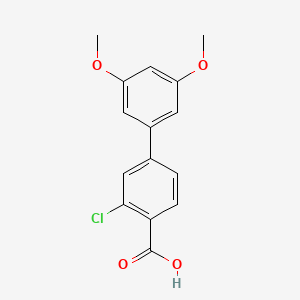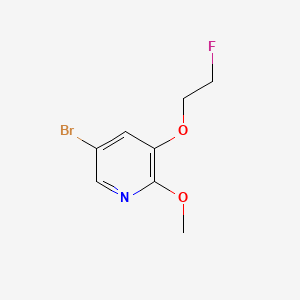
5-Fluoro-2-méthoxy-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C12H17BFNO3 and a molecular weight of 253.08 g/mol, is notable for its applications in various chemical reactions, particularly in the field of organic synthesis .
Applications De Recherche Scientifique
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and electronic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the use of bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II). The reaction mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is known to undergo several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with various aryl or vinyl halides in the presence of a palladium catalyst.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Reagents: Common reagents include bis(pinacolato)diboron, potassium acetate, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .
Mécanisme D'action
The mechanism of action for 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, for instance, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process . The compound’s unique structure allows it to participate in various reactions, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
What sets 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart is its combination of a fluorine atom and a methoxy group on the pyridine ring, along with the boron-containing dioxaborolane moiety. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a preferred choice for researchers in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVATFMPOBQIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678186 |
Source


|
| Record name | 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315351-46-2 |
Source


|
| Record name | 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)


![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)



![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)






